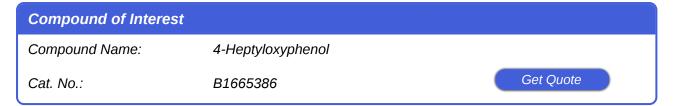


# Historical literature review of 4-Heptyloxyphenol studies.

Author: BenchChem Technical Support Team. Date: December 2025



## A Historical Literature Review of 4-Heptyloxyphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the historical and current scientific literature on **4-Heptyloxyphenol** (CAS: 13037-86-0). It consolidates key findings on its physicochemical properties, synthesis, biological activities, and potential metabolic pathways. The information is presented to support ongoing research and development efforts in related fields.

### **Physicochemical and Structural Properties**

**4-Heptyloxyphenol**, also known as p-(heptyloxy)phenol, is an aromatic ether classified chemically as a 4-alkoxyphenol. It consists of a phenol ring where the hydrogen of the hydroxyl group at position 4 is substituted with a heptyl chain. The compound typically appears as a white to light beige crystalline powder.

Table 1: Physicochemical Properties of 4-Heptyloxyphenol



Property	Value	Source(s)
Molecular Formula	C13H20O2	
Molecular Weight	208.30 g/mol	
Melting Point	60-63 °C	
Boiling Point	~307.5 - 312 °C (estimate)	N/A
pKa (Strongest Acidic)	9.93 - 10.35 (Predicted)	N/A
LogP (Octanol-Water Partition Coefficient)	4.01 - 4.54 (Predicted)	N/A
Appearance	White to light beige crystalline powder	
Solubility	Insoluble in water	N/A
IUPAC Name	4-heptoxyphenol	
SMILES	CCCCCCCC1=CC=C(C=C1)	

| InChiKey | HZBABTUFXQLADL-UHFFFAOYSA-N | |

#### Synthesis and Experimental Protocols

The most common method for synthesizing **4-Heptyloxyphenol** is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol derivative.

Experimental Protocol: General Williamson Ether Synthesis for 4-Heptyloxyphenol

This protocol is a generalized procedure based on established methods for the synthesis of 4-alkoxyphenols.

• Deprotonation: Hydroquinone (1 equivalent), the starting phenol, is dissolved in a suitable polar aprotic solvent such as acetonitrile or THF. A base (1.2-2 equivalents), typically potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH), is added to the suspension to



deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. The mixture is stirred at room temperature or 0 °C for 1-2 hours.

- Alkylation: A heptyl halide (1 equivalent), such as 1-bromoheptane or 1-iodoheptane, is added to the reaction mixture. The reaction proceeds via an S<sub>n</sub>2 mechanism where the phenoxide attacks the primary alkyl halide. The mixture is stirred for 4-6 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, inorganic salts are removed by filtration. The filtrate is then washed sequentially with water and a brine solution.
- Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure 4-Heptyloxyphenol.



Click to download full resolution via product page

A generalized workflow for the Williamson ether synthesis of **4-Heptyloxyphenol**.

#### **Biological Activity and Signaling Pathways**

The primary biological activity identified for **4-Heptyloxyphenol** is its role as a selective inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1, NR5A1).

3.1. Inverse Agonism of Steroidogenic Factor-1 (SF-1)

SF-1 is a key transcriptional regulator essential for the development of adrenal and gonadal glands and the control of steroid hormone synthesis. Unlike many nuclear receptors, SF-1 is constitutively active, meaning it promotes gene transcription without a known natural ligand. An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response.

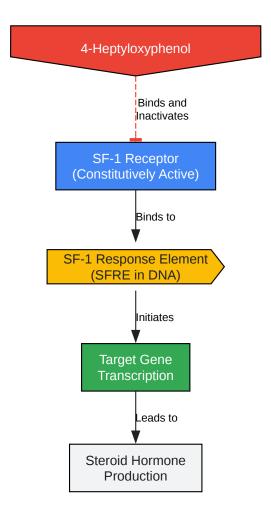


**4-Heptyloxyphenol** has been identified as a potent and selective SF-1 inverse agonist with an  $IC_{50}$  value in the range of 50-100 nM. It has been shown to inhibit the expression of SF-1 target genes, thereby reducing the production of steroid hormones.

Table 2: Biological Activity Data

Target	Activity	Potency (IC50)	Selectivity	Source(s)
Steroidogenic Factor-1 (SF-1, NR5A1)	Inverse Agonist	50-100 nM	No activity at Estrogen, LRH-1, ROR, ERR, or Nurr receptors	

| Adrenocortical Carcinoma Cells (e.g., H295R) | Anti-proliferative | 7.3  $\mu$ M | Also affects SF-1 negative cell lines, suggesting off-target effects at higher concentrations | |





Click to download full resolution via product page

Inverse agonist action of **4-Heptyloxyphenol** on the SF-1 signaling pathway.

Experimental Protocol: SF-1 Inverse Agonist Transcriptional Assay

A common method to evaluate SF-1 inverse agonism is a cell-based reporter gene assay.

- Cell Culture and Transfection: HEK293T or a similar cell line is cultured under standard conditions. The cells are co-transfected with two plasmids: one containing the full-length human SF-1 gene and another containing a luciferase reporter gene under the control of a promoter with multiple SF-1 response elements (SFREs).
- Compound Treatment: Following transfection, the cells are treated with varying concentrations of 4-Heptyloxyphenol (e.g., in a 9-point dose-response series starting from 10 μM) or a vehicle control (DMSO) for 20-24 hours.
- Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate (like luciferin) is added. The resulting luminescence, which is proportional to the transcriptional activity of SF-1, is measured using a luminometer.
- Data Analysis: The luminescence signal from treated cells is compared to the vehicle control.
   A decrease in signal indicates inverse agonist activity. The data is plotted to determine the IC<sub>50</sub> value, which is the concentration of the compound that causes 50% inhibition of SF-1's constitutive activity.

#### **Potential Metabolic Pathways**

While specific metabolic studies on **4-Heptyloxyphenol** are not extensively documented, its metabolism can be inferred from studies on structurally similar 4-alkoxyphenols and other phenolic compounds. The primary site of metabolism for such compounds is the liver, involving Phase I and Phase II enzymatic reactions.

 Phase I Metabolism: This phase typically involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in liver microsomes. For 4-Heptyloxyphenol, this could involve O-dealkylation of the heptyl chain to form hydroquinone, or hydroxylation on the aromatic ring or the alkyl chain.



- Phase II Metabolism: The hydroxylated metabolites from Phase I are then conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases).
- To cite this document: BenchChem. [Historical literature review of 4-Heptyloxyphenol studies.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665386#historical-literature-review-of-4-heptyloxyphenol-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com